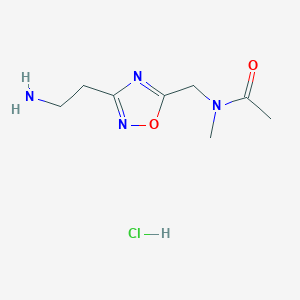
Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate
Descripción general
Descripción
“Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate” is a multifunctional molecule. It contains a formyl group, a hydroxyl group, and the imide moiety . Each of these groups can play a role in specific transformations or uses .
Synthesis Analysis
The synthesis of this compound can be achieved through a convenient 3-step procedure . The product is isolated by crystallization as a stable hemiacetal derivative from chromatographic solutions containing methanol . This efficient strategy involves the use of low-cost materials, a minimal amount of solvents, and fast purification procedures .Molecular Structure Analysis
The molecule’s structure is complex, with multiple functional groups including a formyl group, a hydroxyl group, and the imide moiety . These groups contribute to the molecule’s reactivity and potential applications.Chemical Reactions Analysis
The molecule can undergo various chemical reactions due to its multifunctional nature . For instance, the formyl group can allow the derivatization for multiple application purposes .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study highlighted the synthesis and characterization of a new pyridazinone derivative, providing insights into its crystal structure, spectroscopic studies, and theoretical calculations. This research offers a foundational understanding of the chemical and physical properties of pyridazinone derivatives, aiding in the exploration of their potential applications in various scientific domains (Kalai et al., 2021).
Chemical Reactivity and Applications
- Another study examined the reactivity of a related compound, Methyl (3,6-dichloropyridazin-4-yl)acetate, towards nucleophiles. This research contributes to understanding the chemical behavior of pyridazinyl acetates, which can be applied to synthesize novel compounds with specific properties (Adembri et al., 1976).
Environmental and Material Science Applications
- The mechanisms leading to oligomers and secondary organic aerosol (SOA) through the aqueous photooxidation of acetic acid and methylglyoxal were studied. This research is crucial for understanding the atmospheric chemistry of organic compounds and their impact on environmental health and climate change (Tan et al., 2012).
Corrosion Inhibition
- The effect of a heterocyclic organic compound derived from pyridazine on the corrosion inhibition of mild steel was investigated. Such studies are vital for developing new materials that can prevent corrosion in industrial applications, ensuring longevity and safety (Ghazoui et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
The compound contains a formyl group, a hydroxyl group, and an imide moiety, each of which can play a role in specific transformations or uses
Biochemical Pathways
It’s worth noting that similar compounds have been found to influence various biochemical pathways, including those involving nucleic acids .
Result of Action
Given the compound’s structure, it may have potential interactions with various cellular components, leading to a range of possible effects .
Propiedades
IUPAC Name |
methyl 2-(3,6-dioxo-1,2-dihydropyridazin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-13-6(11)3-4-2-5(10)8-9-7(4)12/h2H,3H2,1H3,(H,8,10)(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUPTTOGBOMLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)NNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[d]thiazol-2-ylmethyl 4-methylbenzoate](/img/structure/B2823591.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2823592.png)

![2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2823595.png)


![1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B2823603.png)


![3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2823607.png)

